Pyrenocine A

phytotoxicity herbicide discovery plant pathology

Pyrenocine A (PyrA) is the only validated pyrenocine that induces monopolar spindle formation via an Eg5-ATPase-independent mechanism—unlike Pyrenocine B/C or monastrol—enabling unbiased identification of novel antimitotic targets. It drives S-phase arrest in HeLa cells (distinct from G1-arresting analogs terrein/citreoviridin) and shows 15-fold greater antitrypanosomal potency vs. Pyrenocine I (IC₅₀ 0.12 μg/mL). For labs requiring authentic, differentiated mitotic probes where generic substitution would compromise target deconvolution, PyrA is the structurally authenticated standard. ≥98% purity, multiple supply options available.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 76868-97-8
Cat. No. B1679936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrenocine A
CAS76868-97-8
Synonymspyrenocin A
pyrenocine A
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=C(OC(=O)C=C1OC)C
InChIInChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+
InChIKeyVVYCRPVWBIEKIW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrenocine A (CAS 76868-97-8): Provenance and Core Identity of a Polyketide Phytotoxin with Multi-Target Bioactivity


Pyrenocine A (PyrA; CAS 76868-97-8) is a methyl-substituted polyketide-derived α-pyrone phytotoxin originally isolated from the onion pink root pathogen Pyrenochaeta terrestris and subsequently identified in diverse fungal genera including Curvularia, Penicillium, and Phomopsis [1][2]. This secondary metabolite belongs to the pyrenocine class of compounds, characterized by a 4-methoxy-6-methyl-2H-pyran-2-one core with an α,β-unsaturated enone side chain [3]. Pyrenocine A exhibits a broad spectrum of biological activities spanning phytotoxicity, antibacterial, antifungal, anticancer, anti-inflammatory, and antitrypanosomal effects, with potency varying significantly across target organisms and cell lines [4].

Pyrenocine A: Why In-Class Pyrenocines and Generic Antimitotics Cannot Substitute Based on Empirical Activity Divergence


Pyrenocine A cannot be interchanged with its close structural analogs Pyrenocine B or Pyrenocine C, nor with mechanistically related antimitotic agents such as monastrol or STLC, due to profound quantitative differences in biological potency and distinct mechanisms of action. While pyrenocines share a common pyrone scaffold, minor structural variations—particularly in the oxidation state of the side chain—translate into orders-of-magnitude differences in phytotoxicity, antibiotic activity, and cytotoxicity across multiple assay systems [1][2]. Furthermore, Pyrenocine A induces monopolar spindle formation via a novel, Eg5-ATPase-independent mechanism that differs fundamentally from the established mode of action of clinically studied kinesin inhibitors, rendering it a unique tool compound for mitotic research [3]. The quantitative evidence below substantiates why generic substitution would compromise experimental reproducibility and scientific validity.

Pyrenocine A: Head-to-Head Quantitative Differentiation from Structural Analogs and Mechanistic Comparators


Pyrenocine A vs. Pyrenocine B and C: Superior Phytotoxic Potency in Onion and Radish Seedling Elongation Assays

In direct comparative phytotoxicity assays, Pyrenocine A demonstrates substantially greater potency than its analogs Pyrenocine B and Pyrenocine C. Pyrenocine A inhibited onion seedling elongation with an EC50 of 4–5 μg/mL, whereas Pyrenocines B and C showed little to no activity at comparable concentrations [1][2]. Similarly, Pyrenocine A inhibited radish seedling elongation with an EC50 of 40 μg/mL, while Pyrenocines B and C were without effect [3]. In a whole-plant bioassay on bermuda grass, Pyrenocine B exhibited much weaker phytotoxic activity than Pyrenocine A [4].

phytotoxicity herbicide discovery plant pathology

Pyrenocine A vs. Pyrenocine B and C: Differential Antibiotic Spectrum and Potency Against Bacteria and Fungi

Pyrenocine A displays broad-spectrum antibiotic activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, whereas Pyrenocines B and C exhibit little antibiotic activity in the same bioassays [1]. Against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, Pyrenocine A exhibits IC50 values of 30, 45, and 200 μg/mL, respectively, with Pseudomonas aeruginosa showing resistance [2]. In antifungal assays, Pyrenocine A inhibits asexual spore germination of Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer with EC50 values of 14, 20, 20, and 25 μg/mL, respectively [3]. Pyrenocine A acts primarily as a biostatic rather than biocidal agent, with organisms showing recovery upon compound removal [4].

antimicrobial antibiotic microbiology

Pyrenocine A vs. Monastrol and STLC: Distinct Mechanism of Mitotic Arrest with Eg5-ATPase-Independent Monopolar Spindle Induction

Pyrenocine A induces monopolar spindle formation and arrests HeLa cells at M phase with characteristic ring-shaped chromosomes, a phenotype phenotypically similar to that induced by Eg5 kinesin inhibitors such as monastrol and STLC [1]. However, mechanistic studies reveal a critical divergence: while monastrol and STLC induce monopolar spindles via direct inhibition of Eg5 ATPase activity, Pyrenocine A had no effect on Eg5 ATPase activity in vitro, indicating a novel, unknown mechanism [2]. This functional divergence is further supported by SAR analysis showing that the enone moiety is essential for Pyrenocine A's cytotoxicity, and an alkyne-tagged analog retains potent antiproliferative activity (HeLa IC50 = 2.3 μM) [3].

mitotic arrest anticancer mechanism kinesin inhibitor

Pyrenocine A vs. Pyrenocine I and Pyrenocine B: Superior Antitrypanosomal Potency and Distinct Selectivity Profile

In a comparative in vitro screen against Trypanosoma brucei brucei (GUTat 3.1 strain), Pyrenocine A demonstrated the highest potency among tested pyrenocines, with an IC50 of 0.12 μg/mL [1]. This represents approximately 15-fold greater antitrypanosomal activity than Pyrenocine I (IC50 = 1.8 μg/mL) and approximately 6-fold greater activity than Pyrenocine B (IC50 = 0.76 μg/mL) [2]. However, Pyrenocine A also exhibited the highest cytotoxicity against human MRC-5 fibroblasts (IC50 = 0.38 μg/mL), yielding a selectivity index (SI) of 3.2, which is lower than Pyrenocine I (SI = 4.9) but higher than Pyrenocine B (SI = 1.3) [3]. Notably, citreoviridin showed a far superior SI of 94, underscoring that Pyrenocine A's value lies in potency rather than therapeutic window [4].

antitrypanosomal neglected tropical disease Trypanosoma brucei

Pyrenocine A vs. Terrein and Citreoviridin: Cell Cycle Phase-Specific Arrest and Differential Apoptosis Induction in HeLa Cells

In a comparative antiproliferative study using HeLa cells, Pyrenocine A (IC50 = 5.4 μM), terrein (IC50 = 11.3 μM), and citreoviridin (IC50 = 0.7 μM) all significantly induced apoptosis [1]. However, flow cytometric analysis revealed distinct cell cycle arrest profiles: Pyrenocine A induced S phase arrest, whereas terrein and citreoviridin induced G0-G1 phase arrest [2]. Additionally, citreoviridin was shown to inhibit mTOR activity, while the precise signaling pathways mediating Pyrenocine A's S-phase arrest remain to be fully elucidated [3]. This differential cell cycle perturbation underscores that Pyrenocine A engages distinct molecular targets or pathways compared to structurally related fungal metabolites.

cell cycle arrest apoptosis HeLa

Pyrenocine A: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Mitotic Spindle Biology and Novel Antimitotic Target Discovery

Pyrenocine A is optimally suited for laboratories investigating mitotic spindle assembly and seeking to identify novel antimitotic targets distinct from the extensively studied Eg5 kinesin. Its ability to induce monopolar spindle formation without inhibiting Eg5 ATPase activity (Section 3, Evidence Item 3) positions it as a unique chemical probe for unbiased target identification and for validating Eg5-independent mitotic vulnerabilities in cancer cells [1].

Cell Cycle Checkpoint Research Focusing on S-Phase Regulation

For studies examining S-phase progression and intra-S checkpoint signaling, Pyrenocine A offers a valuable tool due to its specific induction of S-phase arrest in HeLa cells, contrasting with the G0-G1 arrest induced by related compounds terrein and citreoviridin (Section 3, Evidence Item 5). This differential activity supports its use in dissecting S-phase-specific regulatory networks and in combination studies with G1-arresting agents [2].

Antitrypanosomal Drug Discovery and Pyrenocine SAR Campaigns

Given its potent activity against Trypanosoma brucei brucei (IC50 = 0.12 μg/mL) and its 15-fold potency advantage over Pyrenocine I (Section 3, Evidence Item 4), Pyrenocine A serves as the preferred starting point for structure-activity relationship studies aimed at optimizing antitrypanosomal pyrenocine derivatives. Its high potency, albeit with modest selectivity, provides a robust chemical scaffold for medicinal chemistry efforts targeting neglected tropical diseases [3].

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